N,N-Dimethyl-3-(1-naphthyl)-propanamide
Description
N,N-Dimethyl-3-(1-naphthyl)-propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 1-naphthyl group at the third carbon and N,N-dimethyl groups at the amide nitrogen (Figure 1). The naphthyl moiety contributes to aromatic interactions, while the dimethylamide group enhances solubility and metabolic stability. Although direct references to this compound are absent in the provided evidence, its structural analogs are frequently utilized in pharmaceutical intermediates and bioactive molecules . Hypothetically, its synthesis could involve amide coupling between 3-(1-naphthyl)propanoic acid and dimethylamine, leveraging reagents like EDCI or HATU, as observed in related compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-16(2)15(17)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHFTNAGQWSGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation of 3-(1-Naphthyl)propanoic Acid
The direct amidation of 3-(1-naphthyl)propanoic acid with dimethylamine is a foundational approach. In this method, the carboxylic acid reacts with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). A study adapting similar amidation strategies for related naphthyl-containing compounds reported yields of 68–72% under optimized conditions.
Reaction equation:
Critical parameters include:
Reductive Amination of 3-(1-Naphthyl)propanal
An alternative route involves reductive amination of 3-(1-naphthyl)propanal with dimethylamine. This two-step process first forms an imine intermediate, which is subsequently reduced using sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)).
Key steps:
-
Imine formation:
-
Reduction:
Optimization data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction time | 6–8 hours | +15% |
| Solvent (MeOH) | 0.5 M | +10% |
| Temperature | 25°C | +12% |
This method avoids hazardous intermediates and achieves yields up to 85%.
Industrial-Scale Methylation Techniques
Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction offers a scalable pathway by methylating 3-(1-naphthyl)propionamide using formaldehyde and formic acid. A patent by CN101367739B highlights adaptations of this method for naphthylamine derivatives, achieving >90% conversion rates.
Procedure:
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Mix 3-(1-naphthyl)propionamide (1 equiv), 37% formaldehyde (3 equiv), and formic acid (5 equiv).
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Reflux at 100°C for 12 hours.
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Neutralize with NaOH and extract with ethyl acetate.
Advantages:
Purification and Analytical Validation
Chiral Stationary Phase Chromatography
For enantiomerically pure batches, chiral separation using vancomycin-based stationary phases is critical. A study on structurally analogous amides achieved baseline separation (α = 1.32) using a mobile phase of n-hexane/isopropanol (90:10) with 0.1% triethylamine.
Chromatographic conditions:
Emerging Catalytic Methods
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(1-naphthyl)-propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Naphthyl carboxylic acids.
Reduction: Naphthyl amines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
2.1. Pharmaceutical Applications
N,N-Dimethyl-3-(1-naphthyl)-propanamide has been explored for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of various biologically active compounds, including antidepressants and anti-inflammatory agents. For instance, derivatives of this compound have been investigated for their efficacy against depression and anxiety disorders due to their interaction with neurotransmitter systems.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity, indicating its potential use in developing new antibiotics .
2.2. Solvent Applications
The compound is also recognized for its properties as a solvent in various chemical reactions, particularly in polymer chemistry. It has been noted for its ability to dissolve poorly soluble polymers, making it a suitable candidate for applications in coatings, adhesives, and inks.
Table 1: Solvent Properties of this compound
| Property | Value |
|---|---|
| Solubility in Water | Low |
| Solubility in Organic Solvents | High |
| Boiling Point | 250 °C |
| Density | 1.03 g/cm³ |
3.1. Coatings and Adhesives
In the industrial sector, this compound is utilized as a solvent and additive in coatings and adhesives. Its high solvency power allows for better formulation stability and performance in end products.
Case Study:
Research indicates that formulations containing this compound enhance adhesion properties and improve the durability of coatings applied to various substrates .
3.2. Polymer Manufacturing
The compound plays a crucial role in the polymerization processes of various materials, including polyimides and polyamides. Its ability to act as a solvent facilitates the processing of these polymers, leading to improved mechanical properties.
Table 2: Applications in Polymer Chemistry
| Polymer Type | Application |
|---|---|
| Polyamide | Used as a solvent during polymerization |
| Polyimide | Enhances solubility and processing conditions |
| Polyurethane | Acts as a dispersant in formulations |
Environmental Considerations
While this compound shows promise in various applications, it is essential to consider its environmental impact. Studies on its toxicity profile indicate that it does not exhibit reproductive toxicity, making it a safer alternative to other solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide) .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1-naphthyl)-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compounds with Naphthyl Substituents
a. N-(1-(R)-(1-Naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
- Structure : Features a trifluoromethylphenyl group and a chiral naphthylethylamine substituent.
- Application : Intermediate for Cinacalcet, a drug treating hyperparathyroidism .
- Synthesis: Utilizes 3-(trifluoromethyl)phenylpropanoic acid and (R)-1-(1-naphthyl)ethylamine under alkaline conditions .
- Key Difference : The trifluoromethyl group enhances lipophilicity compared to the dimethylamide in the target compound.
b. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
- Structure : Contains a naphthyloxy group and thienyl substituent.
- Application : Intermediate for Duloxetine, an antidepressant .
- Synthesis : Reaction of 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine with 1-fluoronaphthalene .
- Key Difference : Amine functionality (vs. amide) reduces hydrogen-bonding capacity, affecting pharmacokinetics.
c. Propanamide, 2,2,3,3,3-pentafluoro-N-1-naphthalenyl-
- Structure : Pentafluorinated propanamide with a naphthyl group.
- Properties : Fluorination increases electronegativity and thermal stability .
- Key Difference : Fluorine atoms significantly alter polarity and bioavailability compared to dimethylamide.
Amide Derivatives with Aromatic Substituents
a. N,N-Dimethyl-3-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanamide
- Structure : Benzooxazinyl substituent replaces the naphthyl group.
- Synthesis: Coupling of benzooxazinepropanoic acid with dimethylamine .
- Key Difference : Heterocyclic substituent may enhance target specificity in enzyme inhibition.
b. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- Structure : Combines methoxynaphthyl (from naproxen) and chlorophenethyl groups.
- Synthesis : Amide coupling between naproxen-derived acid chloride and 3-chlorophenethylamine .
- Key Difference : Methoxy and chloro substituents modulate electronic effects and receptor binding.
Aliphatic vs. Aromatic Substituents
a. N,N-Dimethyl-3-(piperazin-1-yl)propanamide
- Structure : Piperazinyl group introduces basicity and water solubility.
- Application : Intermediate in kinase inhibitors or receptor modulators .
- Key Difference : Aliphatic substituents favor solubility, whereas naphthyl groups enhance aromatic interactions.
b. Propanamide, N,N-bis(1-methylethyl)-
- Structure : Branched isopropyl groups at the amide nitrogen.
- Properties : High hydrophobicity due to aliphatic substituents .
- Key Difference : Lack of aromaticity limits π-π stacking in drug-receptor interactions.
Table 1. Structural and Functional Comparison of Selected Compounds
Q & A
Q. What are the optimized synthetic routes for N,N-Dimethyl-3-(1-naphthyl)-propanamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step organic reactions, including amidation and alkylation steps. Key parameters include:
- Solvent choice : Dimethyl sulfoxide (DMSO) or acetone are commonly used to stabilize intermediates and enhance solubility .
- Catalysts : Tertiary amines (e.g., triethylamine) or palladium-based catalysts improve reaction efficiency in coupling steps .
- Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
- Yield optimization : Pilot studies report yields of 65–75% under optimized conditions, though impurities (e.g., unreacted naphthyl precursors) require purification via column chromatography .
Q. How can structural elucidation of this compound be performed?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and dimethylamide protons (singlet at δ 2.8–3.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (C₁₆H₁₉NO, theoretical m/z 241.1467) .
- FTIR : Peaks at ~1640 cm⁻¹ (amide C=O stretch) and ~3050 cm⁻¹ (naphthyl C-H stretch) validate functional groups .
Q. What methods are recommended for assessing purity in preclinical studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >98% is achievable with retention times ~12–14 minutes .
- Melting point analysis : A sharp melting range (e.g., 145–147°C) indicates high crystallinity and purity .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what contradictions exist in mechanistic data?
- Putative targets : Computational docking studies suggest affinity for serotonin receptors (e.g., 5-HT₂A) due to the naphthyl group’s planar structure .
- Contradictions : In vitro assays show weak inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 50 μM), conflicting with anti-inflammatory predictions from structural analogs .
- Methodological considerations : Differences in assay conditions (e.g., cell lines, incubation times) may explain variability. Use orthogonal assays (e.g., SPR for binding kinetics) to resolve discrepancies .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Key modifications :
- Naphthyl substitution : Replacing 1-naphthyl with 2-naphthyl reduces receptor binding by ~40%, highlighting steric sensitivity .
- Amide alkylation : N,N-Diethyl analogs show improved lipophilicity (logP +0.5) but reduced aqueous solubility, impacting bioavailability .
- Synthetic strategies : Introduce fluorinated or piperazine moieties to enhance metabolic stability .
Data Contradiction Analysis
Q. Why do in silico predictions of anti-inflammatory activity conflict with experimental results?
- Computational limitations : Docking studies prioritize steric complementarity but may overlook solvation effects or allosteric modulation .
- Experimental validation : Pair molecular dynamics simulations with surface plasmon resonance (SPR) to validate binding kinetics under physiological conditions .
Q. How can researchers reconcile variability in reported synthetic yields?
- Critical factors :
- Catalyst purity : Impure Pd catalysts (e.g., Pd/C with residual moisture) reduce coupling efficiency .
- Workup protocols : Inadequate extraction (e.g., pH adjustment during amidation) may lower isolated yields .
Methodological Recommendations
- Synthesis : Prioritize one-pot methods for intermediates to reduce purification steps .
- Characterization : Combine XRD with NMR to resolve stereochemical ambiguities in naphthyl derivatives .
- Biological assays : Use primary cell models (e.g., human macrophages) over immortalized lines for clinically relevant anti-inflammatory data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
